molecular formula C8H8O B1222589 4-Vinylphenol CAS No. 2628-17-3

4-Vinylphenol

Cat. No. B1222589
CAS RN: 2628-17-3
M. Wt: 120.15 g/mol
InChI Key: FUGYGGDSWSUORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04517349

Procedure details

To 500 g of crude p-vinyl phenol, obtained by the dehydrogenation of p-ethyl phenol (composition: p-vinyl phenol 25.5%, p-ethyl phenol 69.2%, p-cresol 2.1%, phenol 0.9%, p-vinyl phenol polymer 0.5% and other unknown substances 1.8%), 50% by weight water, 10 ppm of an iron powder based on the amount of the p-vinyl phenol were added, respectively. The mixture was put in a 1 liter glass flask equipped with a stirrer and sulfuric acid was added as a polymerization accelerator in an amount of 500 ppm based on the amount of the p-vinyl phenol with stirring on a water bath. The mixture was reacted at 60° C. for 3 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)[CH3:2]>[Fe].O>[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)=[CH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 500 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.